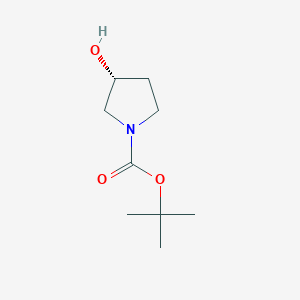

(R)-(-)-N-Boc-3-pyrrolidinol

Beschreibung

The exact mass of the compound (R)-1-N-Boc-3-hydroxypyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-(-)-N-Boc-3-pyrrolidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-N-Boc-3-pyrrolidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCBTRDHCDOPNY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424908 | |

| Record name | tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109431-87-0 | |

| Record name | tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-N-Boc-3-pyrrolidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (R)-(-)-N-Boc-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-N-Boc-3-pyrrolidinol, also known as (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, is a crucial chiral building block in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1] Its stereospecific structure is leveraged in the development of active pharmaceutical ingredients (APIs), including neuroactive drugs, antivirals, and enzyme inhibitors, where precise stereochemical control is essential for optimal biological activity.[1] This guide provides a comprehensive overview of its core physical properties, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The key physical characteristics of (R)-(-)-N-Boc-3-pyrrolidinol are summarized below, providing a baseline for its handling, application in synthesis, and purification.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline solid or powder | [2] |

| Molecular Formula | C₉H₁₇NO₃ | [3] |

| Molecular Weight | 187.24 g/mol | [3] |

| Melting Point | 62-65 °C | [2][3] |

| Boiling Point | 273.3 °C at 760 mmHg | [2] |

| Density | 1.142 g/cm³ | [2] |

| Optical Activity | [α]²⁰/D −26±1, c = 1 in methanol | [3] |

| Solubility Profile | Insoluble in water; Soluble in common organic solvents like Methanol, Dichloromethane, and Ethyl Acetate. | [4] |

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of solid organic compounds like (R)-(-)-N-Boc-3-pyrrolidinol.

The melting point is a critical indicator of purity.[5] Pure crystalline compounds exhibit a sharp melting range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.[5][6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5][6]

-

Capillary tubes (sealed at one end)[5]

-

Mortar and pestle or spatula

-

Calibrated thermometer[6]

Procedure:

-

Sample Preparation: Place a small amount of (R)-(-)-N-Boc-3-pyrrolidinol onto a clean, dry surface. Finely powder the sample using a spatula or mortar and pestle.[6][7]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be no more than 1-2 mm.[5][7]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

-

Heat the sample rapidly to determine an approximate melting temperature. Allow the apparatus to cool.

-

In the second run, heat rapidly until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.[5][7]

This protocol determines the solubility of a compound in a specific solvent at a constant temperature.

Apparatus:

-

Thermostatically controlled shaker or agitator

-

Analytical balance

-

Vials with screw caps

-

Micropipettes and syringes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer for concentration analysis

Procedure:

-

Sample Preparation: Add an excess amount of (R)-(-)-N-Boc-3-pyrrolidinol to a vial containing a known volume of the desired solvent (e.g., methanol, ethyl acetate). The presence of undissolved solid is necessary to ensure saturation.[8]

-

Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixture to agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles.[8]

-

Analysis: Dilute the filtered, saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of the diluted sample using a pre-calibrated HPLC or spectrophotometric method.

-

Calculation: Calculate the original concentration of the saturated solution, factoring in the dilution. The solubility is expressed in units such as g/L or mol/L.

For a solid that is insoluble in a particular liquid (e.g., water or a non-reactive solvent), its density can be determined by measuring the volume of liquid it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

A non-reactive liquid in which the solid is insoluble

Procedure:

-

Mass Measurement: Accurately weigh a sample of (R)-(-)-N-Boc-3-pyrrolidinol using an analytical balance. Record this mass (m).[9]

-

Initial Volume Measurement: Add a known volume of the non-reactive liquid to a graduated cylinder and record the initial volume (V1).[10]

-

Volume Displacement: Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged and no air bubbles are attached.

-

Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder (V2).[10]

-

Calculation:

Synthetic Workflow Visualization

(R)-(-)-N-Boc-3-pyrrolidinol is commonly synthesized via the protection of the secondary amine of (R)-3-hydroxypyrrolidine. This reaction introduces the tert-butoxycarbonyl (Boc) group, which is crucial for directing subsequent chemical transformations in multi-step syntheses.

Caption: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.

References

- 1. (R)-(-)-N-BOC-3-pyrrolidinol [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. (R)-(-)-N-Boc-3-pyrrolidinol 98 109431-87-0 [sigmaaldrich.com]

- 4. N-Boc-3-pyrrolidinone CAS#: 101385-93-7 [m.chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. byjus.com [byjus.com]

- 8. quora.com [quora.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. science.valenciacollege.edu [science.valenciacollege.edu]

A Comprehensive Technical Guide to (R)-(-)-N-Boc-3-pyrrolidinol (CAS: 109431-87-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-N-Boc-3-pyrrolidinol is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its stereodefined structure, featuring a protected amine and a secondary alcohol on a pyrrolidine scaffold, makes it an invaluable intermediate in the asymmetric synthesis of a wide array of pharmacologically active molecules. This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its significant applications in the development of therapeutics, particularly as a precursor to nicotinic acetylcholine receptor (nAChR) ligands and Factor Xa inhibitors.

Physicochemical Properties

(R)-(-)-N-Boc-3-pyrrolidinol is a white to off-white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 109431-87-0 | |

| Molecular Formula | C₉H₁₇NO₃ | |

| Molecular Weight | 187.24 g/mol | |

| Melting Point | 60-67 °C | [1] |

| Optical Activity | [α]20/D −26±1, c = 1 in methanol | |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in common organic solvents | |

| Storage Temperature | 0-8 °C | [1] |

Synthesis and Purification

The most common laboratory synthesis of (R)-(-)-N-Boc-3-pyrrolidinol involves the protection of the nitrogen atom of (R)-3-hydroxypyrrolidine using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis from (R)-3-hydroxypyrrolidine

Materials:

-

(R)-3-hydroxypyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Dioxane/Water

-

Saturated aqueous NaCl solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Petroleum ether or heptane for recrystallization

Procedure:

-

Dissolve (R)-3-hydroxypyrrolidine in dichloromethane.

-

To this solution, add triethylamine (approximately 1.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with a saturated aqueous NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from petroleum ether or heptane to yield (R)-(-)-N-Boc-3-pyrrolidinol as a white solid.[2]

Experimental Workflow: Synthesis and Purification

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of (R)-(-)-N-Boc-3-pyrrolidinol and its derivatives can be confirmed using ¹H and ¹³C NMR spectroscopy. Spectroscopic data for the related compound, N-Boc-3-pyrrolidinone, is available and can be used as a reference for spectral interpretation.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of (R)-(-)-N-Boc-3-pyrrolidinol can be determined by chiral HPLC. A common method involves using a chiral stationary phase, such as a macrocyclic glycopeptide-based column, with a mobile phase consisting of a mixture of n-hexane and isopropanol.

Applications in Drug Development

(R)-(-)-N-Boc-3-pyrrolidinol is a crucial chiral synthon for a variety of bioactive molecules due to the stereochemical control it provides during synthesis.[1]

Precursor for Nicotinic Acetylcholine Receptor (nAChR) Ligands

The pyrrolidine ring is a key structural motif in many ligands that target nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The stereochemistry of the pyrrolidine ring significantly influences the binding affinity and functional activity at different nAChR subtypes, such as α4β2 and α7. The (R)-configuration of the hydroxyl group in (R)-(-)-N-Boc-3-pyrrolidinol can be further functionalized to introduce moieties that interact with specific residues in the orthosteric binding site of the receptor.

Scaffold for Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade. Inhibitors of FXa are used as anticoagulants for the treatment and prevention of thromboembolic diseases. The pyrrolidine scaffold, derived from (R)-(-)-N-Boc-3-pyrrolidinol, has been successfully incorporated into potent and selective FXa inhibitors. The pyrrolidine core can serve as a central scaffold to position substituents that interact with the S1 and S4 binding pockets of the FXa active site. The stereochemistry of the pyrrolidine ring is crucial for optimal binding and inhibitory activity.[4][5][6]

Conclusion

(R)-(-)-N-Boc-3-pyrrolidinol is a high-value chiral intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and versatile functional groups allow for the construction of potent and selective modulators of key biological targets such as nicotinic acetylcholine receptors and Factor Xa. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important molecule in their scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 3. N-Boc-3-pyrrolidinone(101385-93-7) 1H NMR spectrum [chemicalbook.com]

- 4. Structure- and property-based design of factor Xa inhibitors: pyrrolidin-2-ones with acyclic alanyl amides as P4 motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure and property based design of factor Xa inhibitors: pyrrolidin-2-ones with biaryl P4 motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-(-)-N-Boc-3-pyrrolidinol: Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-N-Boc-3-pyrrolidinol is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolidine core, coupled with a strategically placed hydroxyl group and a readily removable tert-butoxycarbonyl (Boc) protecting group, makes it a valuable chiral building block for the synthesis of a wide array of complex molecules, particularly pharmaceuticals. This technical guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and applications in drug development.

Structure and Stereochemistry

(R)-(-)-N-Boc-3-pyrrolidinol, with the chemical formula C₉H₁₇NO₃, consists of a five-membered pyrrolidine ring.[1][2] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl (-OH) group is attached to the third carbon atom.

The stereochemistry of the molecule is defined by the chiral center at the C-3 position of the pyrrolidine ring. The "(R)" designation indicates the absolute configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" sign in its name signifies that it is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise).[1]

Key Structural Features:

-

Pyrrolidine Ring: A saturated five-membered nitrogen-containing heterocycle that provides a rigid scaffold.

-

(R)-3-Hydroxyl Group: A key functional group that can be further derivatized or participate in hydrogen bonding interactions. Its specific stereoconfiguration is crucial for the biological activity of many target molecules.

-

N-Boc Group: A bulky protecting group that prevents the secondary amine from undergoing unwanted reactions. It can be easily removed under acidic conditions.

>];

}

>];

}

Caption: Structure of (R)-(-)-N-Boc-3-pyrrolidinol with key functional groups highlighted.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (R)-(-)-N-Boc-3-pyrrolidinol is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 109431-87-0 | [1] |

| Molecular Formula | C₉H₁₇NO₃ | [1][2] |

| Molecular Weight | 187.24 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 62-65 °C | [1] |

| Optical Rotation | [α]²⁰/D −26±1, c = 1 in methanol | [1] |

| Solubility | Soluble in most organic solvents, insoluble in water. |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 1.43 (s, 9H), 1.80-2.40 (m, 2H), 3.30-3.65 (m, 4H), 5.20 (bs, 1H) | [3] |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.8, 79.3, 69.8, 54.7, 44.2, 33.7, 28.6 | |

| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~2970 (C-H stretch), ~1685 (C=O stretch, carbamate) | |

| Mass Spectrometry (ESI-MS) | m/z: 188.1281 [M+H]⁺ |

Experimental Protocols

Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

The most common and straightforward synthesis of (R)-(-)-N-Boc-3-pyrrolidinol involves the protection of the commercially available (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(R)-3-Hydroxypyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain (R)-(-)-N-Boc-3-pyrrolidinol as a white solid.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer as a KBr pellet or as a thin film.

-

Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.

-

Optical Rotation: The specific rotation is measured using a polarimeter with a sodium D line (589 nm) at a specified concentration and temperature.

Applications in Drug Development

(R)-(-)-N-Boc-3-pyrrolidinol is a crucial chiral intermediate in the synthesis of numerous pharmacologically active compounds. Its stereochemistry is often essential for the desired biological activity and selectivity of the final drug molecule. It is particularly prevalent in the synthesis of compounds targeting the central nervous system, as well as in the development of antiviral and enzyme inhibitors.[4]

Role as a Chiral Building Block

The hydroxyl group at the C-3 position allows for various chemical transformations, such as etherification, esterification, or displacement reactions, to introduce different pharmacophores. The Boc-protected nitrogen ensures that the pyrrolidine ring remains intact and its reactivity is controlled during multi-step syntheses.

Example Synthetic Workflow: Synthesis of a Pyrrolidine-based Therapeutic Agent

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical therapeutic agent where (R)-(-)-N-Boc-3-pyrrolidinol serves as a key chiral starting material. This workflow is representative of syntheses for drugs such as Darifenacin and Barnidipine, which contain a 3-substituted pyrrolidine moiety.[5]

Caption: Generalized workflow for the synthesis of a therapeutic agent.

Conclusion

(R)-(-)-N-Boc-3-pyrrolidinol is a fundamentally important chiral building block in modern organic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the enantioselective synthesis of complex and biologically active molecules. The detailed information on its properties and synthetic utility presented in this guide is intended to support researchers and drug development professionals in leveraging this valuable compound for the advancement of new therapeutic agents.

References

- 1. (R)-(-)-N-Boc-3-pyrrolidinol 98 109431-87-0 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-(-)-N-Boc-3-pyrrolidinol | Pyrrolidines | Ambeed.com [ambeed.com]

- 4. (R)-(-)-N-BOC-3-pyrrolidinol [myskinrecipes.com]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (R)-(-)-N-Boc-3-pyrrolidinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (R)-(-)-N-Boc-3-pyrrolidinol in organic solvents. As a chiral building block crucial in the synthesis of numerous pharmaceutical compounds, understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document outlines the theoretical considerations governing its solubility, presents a detailed experimental protocol for solubility determination, and offers a framework for assessing its behavior in various organic media.

Core Concepts: Understanding the Solubility of (R)-(-)-N-Boc-3-pyrrolidinol

(R)-(-)-N-Boc-3-pyrrolidinol, with its molecular formula C₉H₁₇NO₃, possesses a unique combination of structural features that dictate its solubility. The presence of a hydroxyl (-OH) group and the carbamate moiety (N-Boc) allows for hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the tert-butyl group and the pyrrolidine ring introduce significant nonpolar character, contributing to its solubility in less polar organic solvents.

While specific quantitative solubility data for (R)-(-)-N-Boc-3-pyrrolidinol across a wide range of organic solvents is not extensively documented in publicly available literature, general laboratory observations indicate that it is soluble in many common organic solvents. For instance, it is frequently used in reactions involving solvents like methanol and dichloromethane.

Qualitative Solubility Observations

Based on its structure and common laboratory applications, the following qualitative solubility profile can be inferred:

-

High Solubility: Expected in polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone, as well as in polar protic solvents like short-chain alcohols (methanol, ethanol, isopropanol).

-

Moderate Solubility: Likely in less polar solvents like toluene and diethyl ether.

-

Low Solubility/Insolubility: Expected in nonpolar aliphatic hydrocarbon solvents such as hexane and heptane.

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield a specific, quantitative dataset for the solubility of (R)-(-)-N-Boc-3-pyrrolidinol in a range of organic solvents. For research and development purposes, it is imperative to determine this data experimentally. The following table is provided as a template for researchers to populate with their own experimental findings.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Isopropanol | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| Heptane | 25 | Data to be determined | Data to be determined |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment

-

(R)-(-)-N-Boc-3-pyrrolidinol (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of (R)-(-)-N-Boc-3-pyrrolidinol to a vial containing a known volume or mass of the chosen organic solvent. An excess is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to 24 hours, depending on the solvent and the compound's dissolution rate.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Determination of Solute Mass:

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven is recommended to ensure complete solvent removal at a lower temperature, minimizing the risk of thermal degradation of the compound.

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for gravimetric solubility determination.

Logical Relationships in Solubility Prediction

The decision-making process for estimating the solubility of a compound like (R)-(-)-N-Boc-3-pyrrolidinol can be visualized as a logical flow based on intermolecular forces.

Caption: Predicting solubility based on solvent polarity.

This technical guide provides a foundational understanding and practical methodology for assessing the solubility of (R)-(-)-N-Boc-3-pyrrolidinol in organic solvents. While specific quantitative data is pending experimental determination, the principles and protocols outlined herein equip researchers with the necessary tools to generate this critical information for their drug development and chemical synthesis endeavors.

A Technical Guide to the Melting Point of (R)-(-)-N-Boc-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of (R)-(-)-N-Boc-3-pyrrolidinol, a chiral building block crucial in pharmaceutical synthesis. The document presents a compilation of reported melting point ranges, a detailed experimental protocol for its determination, and a workflow diagram to illustrate the process.

Data Presentation: Melting Point Range

(R)-(-)-N-Boc-3-pyrrolidinol is typically a white to off-white solid at room temperature[1][2]. The melting point is a key physical property used to assess the purity of the compound. A sharp melting point range generally indicates high purity, whereas a broad range can suggest the presence of impurities. Below is a summary of the melting point ranges reported by various chemical suppliers.

| Supplier/Source | Reported Melting Point Range (°C) | Purity/Assay |

| Echemi | 62-65 | - |

| Chem-Impex | 60-67 | ≥ 99.5% |

| MySkinRecipes | 62-65 (lit.) | 98% |

| Sigma-Aldrich | 62-65 (lit.) | 98% |

| ChemicalBook | 62-65 (lit.) | - |

| Home Sunshine Pharma | 62-65 | ≥98.0% |

Note: "(lit.)" indicates that the value is from scientific literature.

Experimental Protocols: Melting Point Determination

The melting point of (R)-(-)-N-Boc-3-pyrrolidinol is determined using the capillary method, a standard technique for solid organic compounds[3][4]. This method involves heating a small sample in a capillary tube and observing the temperature at which the substance melts.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)[4]

-

Thermometer (calibrated)

-

Sample of (R)-(-)-N-Boc-3-pyrrolidinol

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of (R)-(-)-N-Boc-3-pyrrolidinol is placed on a clean, dry surface. If necessary, the sample is crushed into a fine powder using a mortar and pestle[5].

-

Capillary Tube Packing: The open end of a capillary tube is pushed into the powdered sample. The tube is then tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until the sample fills the tube to a height of 1-2 mm[3][5].

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading[4].

-

Heating and Observation:

-

Data Recording: Two temperatures are recorded to define the melting point range[3][4][7]:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range from T1 to T2. For accurate results, the determination should be repeated with fresh samples until consistent values are obtained[4].

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of a solid organic compound like (R)-(-)-N-Boc-3-pyrrolidinol.

Caption: Workflow for Melting Point Determination.

References

A Comprehensive Technical Guide to (R)-(-)-N-Boc-3-pyrrolidinol for Researchers and Drug Development Professionals

(R)-(-)-N-Boc-3-pyrrolidinol is a chiral building block of significant interest in the fields of organic synthesis, medicinal chemistry, and drug discovery. Its unique structural features, including a pyrrolidine ring, a hydroxyl group, and a tert-butyloxycarbonyl (Boc) protecting group, make it a versatile synthon for the preparation of a wide array of complex molecules with defined stereochemistry. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Synonyms and Identifiers

(R)-(-)-N-Boc-3-pyrrolidinol is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below for easy reference.

| Type | Identifier |

| IUPAC Name | tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate |

| CAS Number | 109431-87-0 |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Common Synonyms | (R)-1-Boc-3-hydroxypyrrolidine |

| (R)-N-tert-Butoxycarbonyl-3-pyrrolidinol | |

| (R)-3-Hydroxy-1-(tert-butoxycarbonyl)pyrrolidine | |

| tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate |

Physicochemical Properties

A summary of the key physicochemical properties of (R)-(-)-N-Boc-3-pyrrolidinol is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Appearance | White to off-white solid | [Generic Supplier Data] |

| Melting Point | 62-65 °C | [Generic Supplier Data] |

| Optical Activity | [α]²⁰/D ≈ -26° (c=1 in methanol) | [Generic Supplier Data] |

| Purity | ≥98% | [Generic Supplier Data] |

| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | [Generic Supplier Data] |

Experimental Protocols

(R)-(-)-N-Boc-3-pyrrolidinol is a key starting material for the synthesis of various chiral amines and other functionalized pyrrolidines. Below are detailed experimental protocols for its use in two common transformations.

Synthesis of tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate

This protocol details the conversion of the hydroxyl group to an azide, a versatile functional group for further transformations.

Materials:

-

(R)-(-)-N-Boc-3-pyrrolidinol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford tert-butyl (R)-3-azidopyrrolidine-1-carboxylate.

Synthesis of (R)-1-Boc-3-aminopyrrolidine

This protocol describes the reduction of the azide to a primary amine, a crucial building block for many pharmaceutical compounds.[1][2]

Materials:

-

tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve tert-butyl (R)-3-azidopyrrolidine-1-carboxylate (1 equivalent) in methanol.

-

Carefully add 10% palladium on carbon (typically 10% by weight of the starting material) to the solution.

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[1]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Rinse the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield (R)-1-Boc-3-aminopyrrolidine as the final product.[1]

Applications in Drug Discovery and Asymmetric Synthesis

(R)-(-)-N-Boc-3-pyrrolidinol serves as a cornerstone in the asymmetric synthesis of numerous biologically active molecules. Its rigid pyrrolidine scaffold and defined stereochemistry are instrumental in achieving high selectivity in drug-target interactions.

Role in the Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in various cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease, bipolar disorder, and diabetes.[3] Many potent and selective GSK-3 inhibitors incorporate a chiral pyrrolidine moiety derived from (R)-(-)-N-Boc-3-pyrrolidinol. The pyrrolidine ring often serves as a central scaffold to which other pharmacophoric groups are attached, enabling specific interactions with the ATP-binding pocket of the enzyme.

Below is a diagram illustrating a simplified signaling pathway involving GSK-3 and the point of intervention for inhibitors.

Caption: Simplified Wnt signaling pathway and the role of GSK-3 inhibitors.

Experimental Workflow: Asymmetric Synthesis

The following diagram illustrates a typical experimental workflow for the asymmetric synthesis of a chiral amine starting from (R)-(-)-N-Boc-3-pyrrolidinol. This workflow highlights the key transformations and purification steps involved in such a synthetic sequence.

Caption: Workflow for the synthesis of (R)-1-Boc-3-aminopyrrolidine.

Conclusion

(R)-(-)-N-Boc-3-pyrrolidinol is an invaluable chiral building block for the synthesis of complex, stereochemically defined molecules. Its utility in the preparation of potent enzyme inhibitors, such as those targeting GSK-3, underscores its importance in modern drug discovery. The experimental protocols and workflows presented in this guide provide a practical foundation for researchers and scientists working with this versatile compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of chiral synthons like (R)-(-)-N-Boc-3-pyrrolidinol in advancing therapeutic innovation will undoubtedly increase.

References

- 1. (R)-(+)-1-Boc-3-aminopyrrolidine | 147081-49-0 [chemicalbook.com]

- 2. (R)-(+)-1-Boc-3-aminopyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safety Data Sheet of (R)-(-)-N-Boc-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for (R)-(-)-N-Boc-3-pyrrolidinol, a key chiral building block in pharmaceutical synthesis. The following sections detail the compound's properties, hazard classifications, and the experimental methodologies underlying these safety determinations, as presented in a typical Safety Data Sheet (SDS).

Compound Identification and Properties

(R)-(-)-N-Boc-3-pyrrolidinol, with the CAS Number 109431-87-0, is a white to off-white solid widely used in the synthesis of complex organic molecules.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate |

| CAS Number | 109431-87-0[1] |

| Molecular Formula | C₉H₁₇NO₃[1] |

| Molecular Weight | 187.24 g/mol |

| Synonyms | (R)-N-tert-Butoxycarbonyl-(-)-3-pyrrolidinol, (R)-1-Boc-3-hydroxypyrrolidine |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid, powder |

| Melting Point | 62-65 °C |

| Boiling Point | 273.3 °C at 760 mmHg |

| Density | 1.142 g/cm³ |

| Water Solubility | Soluble |

Hazard Identification and Classification

Based on available Safety Data Sheets, (R)-(-)-N-Boc-3-pyrrolidinol is classified as a hazardous substance. The primary hazards are related to skin and eye irritation, as well as potential respiratory tract irritation.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

Table 4: Toxicological Data

| Endpoint | Value |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

Experimental Protocols

The hazard classifications presented in the SDS for (R)-(-)-N-Boc-3-pyrrolidinol are determined through standardized experimental protocols, typically following the guidelines set by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test System: Typically, healthy young adult albino rabbits are used.

-

Procedure: A small area of the animal's skin is clipped free of fur. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch.

-

Exposure: The substance is left in contact with the skin for a defined period, usually 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system. The mean scores for erythema and edema are used to classify the substance's irritation potential.

Acute Eye Irritation (OECD Guideline 405)

This guideline outlines the procedure for determining the potential of a substance to cause eye irritation or damage.

-

Test System: Similar to the dermal irritation test, albino rabbits are the recommended test species.

-

Procedure: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

Scoring: The ocular reactions are scored based on a standardized system. The reversibility of the observed effects is also a critical factor in the classification.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and assign it to a GHS hazard category.

-

Test System: Typically, female rats are used.

-

Procedure: The test is performed in a stepwise manner using a small number of animals per step. A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Dose Progression: The outcome of the first step determines the dose for the next step. If mortality is observed, the dose is lowered for the next group. If no mortality is observed, a higher dose is used. This process continues until the toxicity class can be determined based on the observed outcomes at different dose levels.

Safety Data Sheet Logical Workflow

The information within a Safety Data Sheet is structured to provide a clear and logical flow of information, from identification of the substance and its hazards to the necessary protective and emergency response measures. The following diagram illustrates this workflow.

This guide provides essential safety information for (R)-(-)-N-Boc-3-pyrrolidinol, emphasizing the importance of understanding its properties and hazards for safe handling in research and development. For complete and detailed safety information, always refer to the most current Safety Data Sheet provided by the supplier.

References

A Technical Guide to Commercial Sourcing and Application of (R)-(-)-N-Boc-3-pyrrolidinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (R)-(-)-N-Boc-3-pyrrolidinol, a key chiral building block in pharmaceutical synthesis. This document offers a comparative summary of commercial suppliers, insights into its application in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and factor Xa inhibitors, and generalized experimental workflows.

Commercial Availability

(R)-(-)-N-Boc-3-pyrrolidinol, identified by CAS number 109431-87-0, is readily available from a variety of commercial suppliers. The purity of the compound is a critical parameter for its successful application in sensitive synthetic procedures, with most suppliers offering a purity of 98% or higher. The table below summarizes the offerings from several prominent suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | 532169 | 98% | 1g, 5g, 25g |

| Chem-Impex | 06938 | ≥ 99.5% (GC, Chiral purity) | 1g, 5g, 10g, 25g, 100g |

| TCI America | B3054 | >98.0% (GC) | 1g, 5g, 25g |

| Cenmed | C007B-401339 | 98% | 100g |

| MySkinRecipes | - | - | 0.250g, 1g, 5g, 25g, 500g |

Note: Availability and catalog numbers are subject to change. It is recommended to visit the supplier's website for the most current information.

Synthetic Applications in Drug Discovery

(R)-(-)-N-Boc-3-pyrrolidinol is a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules. Its protected hydroxyl group and chiral center make it a versatile starting material for the introduction of specific stereochemistry into target molecules, which is often crucial for their pharmacological activity.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

(R)-(-)-N-Boc-3-pyrrolidinol is a key building block in the synthesis of novel pyridyl ethers that act as ligands for the nicotinic acetylcholine receptor (nAChR).[1] Variations in the azacycle ring size and substitutions on the pyridine moiety have been shown to significantly impact the receptor binding affinity.[1]

Synthesis of Factor Xa Inhibitors

This chiral pyrrolidinol derivative is also utilized in the synthesis of potent anticoagulants, specifically as a component in the creation of amidinobicyclic compounds that act as factor Xa inhibitors.[1] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.[1]

Experimental Protocols

While specific, detailed experimental protocols are proprietary and often published in peer-reviewed journals, a general workflow for the utilization of (R)-(-)-N-Boc-3-pyrrolidinol in a common synthetic transformation, the Mitsunobu reaction, is provided below. This reaction is frequently used to introduce a substituent at the hydroxyl position with inversion of stereochemistry.

General Procedure for Mitsunobu Reaction:

-

Dissolution: Dissolve (R)-(-)-N-Boc-3-pyrrolidinol and the desired nucleophile (e.g., a phenol or a carboxylic acid) in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: To the cooled solution, add a solution of triphenylphosphine (PPh₃) in the same solvent, followed by the dropwise addition of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Process Visualization

To aid in the decision-making and experimental planning processes, the following diagrams illustrate key workflows.

Caption: A logical workflow for selecting a commercial supplier.

Caption: A general experimental workflow for a Mitsunobu reaction.

References

The Pivotal Role of (R)-(-)-N-Boc-3-pyrrolidinol as a Chiral Building Block in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-N-Boc-3-pyrrolidinol, a versatile chiral building block, has emerged as a critical component in the asymmetric synthesis of a wide array of pharmaceutical compounds. Its inherent chirality and orthogonally protected functional groups—a Boc-protected amine and a secondary alcohol—provide a robust scaffold for the stereoselective construction of complex molecular architectures. This guide delves into the synthesis, properties, and applications of (R)-(-)-N-Boc-3-pyrrolidinol, with a particular focus on its utility in the development of muscarinic receptor agonists for the treatment of neurological disorders such as Alzheimer's disease and Sjögren's syndrome.

Physicochemical Properties and Specifications

(R)-(-)-N-Boc-3-pyrrolidinol is a white to off-white solid that is valued for its high enantiomeric purity. Its physical and chemical properties are summarized in the table below, making it a reliable starting material for multi-step synthetic campaigns.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| Melting Point | 62-65 °C |

| Optical Activity | [α]²⁰/D −26±1, c = 1 in methanol |

| CAS Number | 109431-87-0 |

| Appearance | White to off-white solid |

| Purity | ≥ 98% |

Synthetic Applications in Drug Development: The Case of Muscarinic Agonists

The pyrrolidinol scaffold is a key pharmacophore in a number of biologically active molecules. The (R)-configuration of the hydroxyl group is often crucial for achieving the desired stereochemistry for optimal receptor binding and biological activity.[1] A significant application of (R)-(-)-N-Boc-3-pyrrolidinol is in the synthesis of selective muscarinic M1 and M3 receptor agonists, such as analogues of Talsaclidine.[2] These receptors play a crucial role in cognitive function and glandular secretion, making them important targets for Alzheimer's disease and Sjögren's syndrome, respectively.[3][4]

Representative Synthetic Pathway to a Talsaclidine Analogue

The synthesis of a talsaclidine analogue from (R)-(-)-N-Boc-3-pyrrolidinol can be envisioned through a three-step sequence: O-alkylation, N-Boc deprotection, and a Mannich reaction. This pathway highlights the utility of the chiral building block in introducing the necessary stereocenter and providing handles for further molecular elaboration.

Caption: Synthetic route to a Talsaclidine analogue.

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of a talsaclidine analogue starting from (R)-(-)-N-Boc-3-pyrrolidinol. These are based on established methodologies for each reaction type.

Step 1: O-Alkylation of (R)-(-)-N-Boc-3-pyrrolidinol

Synthesis of (R)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

To a solution of (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred at 0 °C for 30 minutes. Propargyl bromide (1.5 eq, 80% solution in toluene) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

| Reactant/Reagent | Molar Eq. | Typical Yield | Reference |

| (R)-(-)-N-Boc-3-pyrrolidinol | 1.0 | 70-85% | [5] |

| Sodium Hydride | 1.2 | ||

| Propargyl Bromide | 1.5 |

Step 2: N-Boc Deprotection

Synthesis of (R)-3-(prop-2-yn-1-yloxy)pyrrolidine

(R)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected amine, which is often used in the next step without further purification.

| Reagent | Typical Conditions | Typical Yield | Reference |

| 4M HCl in 1,4-dioxane | Room Temperature, 2-4 h | 90-95% | [6][7] |

Step 3: Mannich Reaction

Synthesis of (R)-1-((3-(prop-2-yn-1-yloxy)pyrrolidin-1-yl)methyl)pyrrolidine (Talsaclidine Analogue)

To a solution of (R)-3-(prop-2-yn-1-yloxy)pyrrolidine (1.0 eq) in ethanol, aqueous formaldehyde (1.1 eq, 37% solution) and pyrrolidine (1.1 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the final talsaclidine analogue.

| Reactant/Reagent | Molar Eq. | Typical Yield | Reference |

| (R)-3-(Prop-2-yn-1-yloxy)pyrrolidine | 1.0 | 60-80% | [1][3] |

| Formaldehyde | 1.1 | ||

| Pyrrolidine | 1.1 |

Signaling Pathways of Target Receptors

The synthesized muscarinic agonists primarily target M1 and M3 receptors, which are G-protein coupled receptors (GPCRs) that signal through the Gq pathway.[8][9]

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 receptor by an agonist like a talsaclidine analogue initiates a cascade that leads to increased intracellular calcium and activation of Protein Kinase C (PKC).

Caption: M1 Muscarinic Receptor Signaling Cascade.

M3 Muscarinic Receptor Signaling Pathway

Similar to the M1 receptor, the M3 receptor also couples to Gq proteins, leading to smooth muscle contraction and glandular secretion.[10]

Caption: M3 Muscarinic Receptor Signaling Pathway.

Conclusion

(R)-(-)-N-Boc-3-pyrrolidinol stands as a premier chiral building block for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the construction of muscarinic receptor agonists, where the stereochemistry at the 3-position of the pyrrolidine ring is paramount for biological activity. The synthetic strategies outlined in this guide, coupled with an understanding of the target signaling pathways, provide a framework for the rational design and development of novel therapeutics based on this versatile chiral scaffold. The continued exploration of its synthetic potential promises to yield new and improved treatments for a range of debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacodynamic profile of the M1 agonist talsaclidine in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mannich reaction - Wikipedia [en.wikipedia.org]

- 4. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Acetylcholine - Wikipedia [en.wikipedia.org]

- 9. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

Abstract

This document provides a detailed protocol for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol, a crucial chiral building block in pharmaceutical and organic chemistry.[1] The procedure involves the N-protection of the secondary amine of (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (Boc-anhydride). This protocol is designed for researchers in drug development and synthetic chemistry, offering a straightforward and efficient method to obtain the desired product in high purity and yield. The N-Boc protected form is vital for subsequent synthetic steps, allowing for selective reactions at other functional groups.[2]

Introduction

(R)-(-)-N-Boc-3-pyrrolidinol (CAS: 109431-87-0) is a valuable chiral intermediate used extensively in the synthesis of complex bioactive molecules, including neuroactive drugs and enzyme inhibitors.[1][3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for precise chemical manipulations of the hydroxyl group without affecting the amine.[2] The stereochemical integrity at the C3 position is critical for the biological activity of the final pharmaceutical compounds.[2] This protocol details a standard and reliable method for the synthesis of this compound from commercially available (R)-3-pyrrolidinol.

Reaction Scheme:

(R)-3-pyrrolidinol reacts with di-tert-butyl dicarbonate in the presence of a base to yield (R)-(-)-N-Boc-3-pyrrolidinol.

Experimental Protocol

This procedure is based on standard N-Boc protection methodologies for secondary amines.

2.1 Materials and Equipment

-

Reagents:

-

(R)-3-pyrrolidinol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

2.2 Synthesis Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of pyrrolidinol).

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][5]

-

Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient. The product is typically a white to off-white solid.[6][7]

Data Presentation

3.1 Stoichiometry and Yield

The following table outlines a representative reaction scale.

| Compound | Molecular Wt. ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |

| (R)-3-pyrrolidinol | 87.12 | 5.00 | 57.4 | 1.0 |

| Di-tert-butyl dicarbonate | 218.25 | 13.78 | 63.1 | 1.1 |

| Triethylamine | 101.19 | 6.97 | 68.9 | 1.2 |

| (R)-(-)-N-Boc-3-pyrrolidinol | 187.24 | 10.74 (Theoretical) | 57.4 | - |

Note: Actual yield should be determined gravimetrically after drying the final product. A typical reported yield for this type of reaction is high, often exceeding 95%.

3.2 Product Characterization

The synthesized product should be characterized to confirm its identity and purity.

| Parameter | Value |

| Chemical Formula | C₉H₁₇NO₃[8] |

| Appearance | White to off-white crystalline solid[7] |

| Melting Point | 62-65 °C (lit.)[8] |

| Optical Rotation [α]²⁰/D | -26 ± 1°, c = 1 in methanol[8] |

| Purity (Assay) | ≥ 98%[8] |

Visualized Workflow

The following diagram illustrates the key steps of the synthesis protocol.

Caption: Experimental workflow for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol.

Conclusion

The described protocol provides an efficient and reliable method for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol. The reaction is high-yielding and proceeds under mild conditions, making it suitable for both small-scale research and larger-scale production in drug development pipelines. The final product is a key chiral intermediate for creating stereochemically defined pharmaceutical agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 109431-87-0: (3R)-3-Hydroxypyrrolidine, N-BOC protected [cymitquimica.com]

- 3. (R)-(-)-N-BOC-3-pyrrolidinol [myskinrecipes.com]

- 4. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 5. N boc-3-pyrrolidinone | PDF [slideshare.net]

- 6. (R)-1-Boc-3-hydroxypyrrolidine | 109431-87-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. (R)-(-)-N-Boc-3-pyrrolidinol 98 109431-87-0 [sigmaaldrich.com]

Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(-)-N-Boc-3-pyrrolidinol is a versatile chiral molecule widely employed in asymmetric synthesis. While the classical definition of a chiral auxiliary involves its temporary incorporation into a substrate to direct a stereoselective reaction followed by its removal, extensive literature review indicates that (R)-(-)-N-Boc-3-pyrrolidinol is predominantly utilized as a chiral building block . In this capacity, its inherent stereochemistry is incorporated as a permanent feature of the final product's molecular architecture. This approach is common in the synthesis of numerous biologically active compounds and complex molecules where a stereodefined pyrrolidine ring is a key structural motif.

This document provides detailed application notes and protocols for a representative asymmetric synthesis where (R)-(-)-N-Boc-3-pyrrolidinol serves as a chiral precursor for the synthesis of a highly functionalized chiral piperidine derivative, a common scaffold in medicinal chemistry.

Application Note 1: Asymmetric Synthesis of a Chiral 2,3-Disubstituted Piperidine from (R)-(-)-N-Boc-3-pyrrolidinol

This application note details a multi-step synthesis to produce a chiral piperidine derivative, demonstrating the utility of (R)-(-)-N-Boc-3-pyrrolidinol as a chiral starting material. The key steps involve the modification of the pyrrolidinol, a ring-opening reaction, and a subsequent cyclization to form the piperidine ring with high stereocontrol.

Overall Synthetic Workflow

The synthesis begins with the activation of the hydroxyl group of (R)-(-)-N-Boc-3-pyrrolidinol, followed by a nucleophilic substitution to introduce a side chain. Subsequent manipulation of the protecting groups and a ring-opening/recyclization cascade leads to the desired chiral piperidine.

Caption: Synthetic workflow for the preparation of a chiral piperidine from (R)-(-)-N-Boc-3-pyrrolidinol.

Data Presentation

The following table summarizes the expected yields and stereoselectivity for the key transformations in this synthetic sequence.

| Step | Transformation | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1a | Mesylation of (R)-(-)-N-Boc-3-pyrrolidinol | (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine | 95-99 | N/A |

| 1b | Nucleophilic Substitution | (S)-N-Boc-3-alkyl-pyrrolidine | 75-85 | >95:5 |

| 2 | N-Boc Deprotection and Ring Opening | Chiral Amino Alcohol | 80-90 | >95:5 |

| 3 | Intramolecular Cyclization | Chiral Piperidine Derivative | 70-80 | >98:2 |

Experimental Protocols

Protocol 1: Mesylation of (R)-(-)-N-Boc-3-pyrrolidinol

Objective: To activate the hydroxyl group for subsequent nucleophilic substitution.

Materials:

-

(R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve (R)-(-)-N-Boc-3-pyrrolidinol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine dropwise to the stirred solution.

-

Slowly add methanesulfonyl chloride to the reaction mixture. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude mesylated product, which can be used in the next step without further purification.

Protocol 2: Diastereoselective Nucleophilic Substitution

Objective: To introduce a substituent at the C3 position with high diastereoselectivity.

Materials:

-

(R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine (1.0 eq)

-

Grignard reagent (e.g., Alkylmagnesium bromide) (1.5 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a separate flask, prepare the organocuprate reagent by adding the Grignard reagent to a suspension of CuI in anhydrous THF at -20 °C.

-

Dissolve the crude mesylated pyrrolidine from the previous step in anhydrous THF.

-

Cool the solution of the mesylate to -78 °C.

-

Slowly add the freshly prepared organocuprate solution to the mesylate solution via cannula.

-

Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired (S)-N-Boc-3-alkyl-pyrrolidine.

-

Determine the diastereomeric ratio by chiral HPLC or NMR analysis of a derivatized sample.

Protocol 3: N-Boc Deprotection and Ring Transformation

Objective: To remove the N-Boc protecting group and initiate the ring expansion cascade.

Materials:

-

(S)-N-Boc-3-alkyl-pyrrolidine (1.0 eq)

-

Trifluoroacetic acid (TFA) (10 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the substituted pyrrolidine in DCM.

-

Add TFA dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting crude amine salt is then taken up in a suitable solvent for the subsequent ring-opening and cyclization step, which is typically promoted by a Lewis acid or base depending on the specific substrate and desired outcome.

Note on Auxiliary Cleavage: While in this example the pyrrolidine ring is transformed, in a classical chiral auxiliary approach, the auxiliary would be cleaved at this stage. Common methods for cleaving auxiliaries attached via ester or amide bonds include:

-

Hydrolysis: Basic (e.g., LiOH, NaOH) or acidic (e.g., HCl, H2SO4) hydrolysis.

-

Reductive Cleavage: Using reducing agents like lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4).

Caption: General strategies for the cleavage of a chiral auxiliary from a substrate.

(R)-(-)-N-Boc-3-pyrrolidinol is a valuable asset in asymmetric synthesis, primarily serving as a chiral building block to introduce a stereodefined pyrrolidine moiety into target molecules. The provided protocols illustrate a representative synthetic sequence that leverages the inherent chirality of this compound to produce complex chiral structures with high levels of stereocontrol. Researchers and professionals in drug development can adapt these methodologies for the synthesis of a wide range of chiral compounds.

Application of (R)-(-)-N-Boc-3-pyrrolidinol in the Synthesis of a Potent Nicotinic Acetylcholine Receptor Ligand

(R)-(-)-N-Boc-3-pyrrolidinol is a valuable chiral building block in pharmaceutical synthesis, prized for its role in creating stereospecific molecules that can interact precisely with biological targets. Its protected amine and reactive hydroxyl group make it an ideal starting material for the synthesis of a variety of complex molecules, particularly those containing a chiral pyrrolidine ring, a common motif in centrally active pharmaceuticals.

This application note details the use of (R)-(-)-N-Boc-3-pyrrolidinol in the synthesis of a potent ligand for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the development of therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. The synthetic protocol is based on a well-established Mitsunobu reaction, followed by deprotection to yield the final active compound.

Target Molecule: (R)-3-(Pyridin-3-yloxy)pyrrolidine

(R)-3-(Pyridin-3-yloxy)pyrrolidine is a key structural motif found in several potent and selective α4β2 nAChR ligands, such as A-84543. The (R)-stereochemistry of the pyrrolidine ring is crucial for high-affinity binding to the receptor.

Synthetic Overview

The synthesis involves a two-step process:

-

Mitsunobu Reaction: (R)-(-)-N-Boc-3-pyrrolidinol is coupled with 3-hydroxypyridine under Mitsunobu conditions to form the corresponding N-Boc-protected pyridyl ether. This reaction proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon, which is a key feature of the Mitsunobu reaction.

-